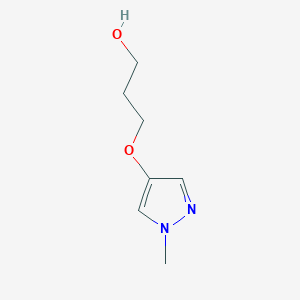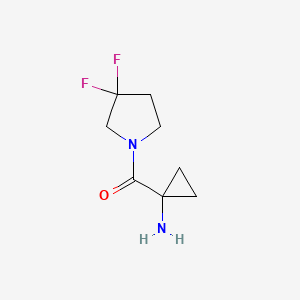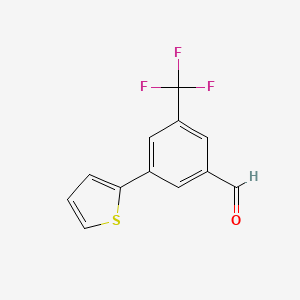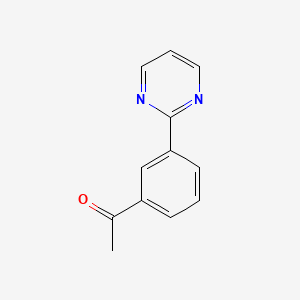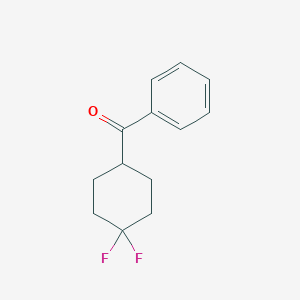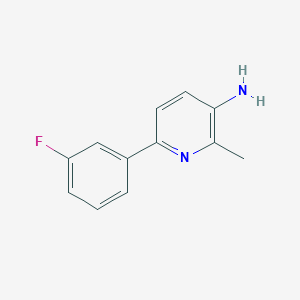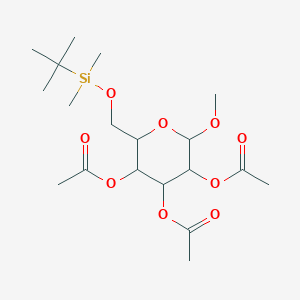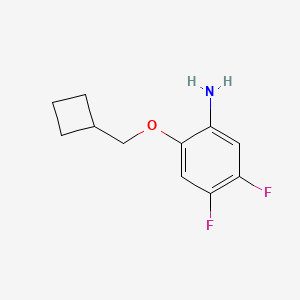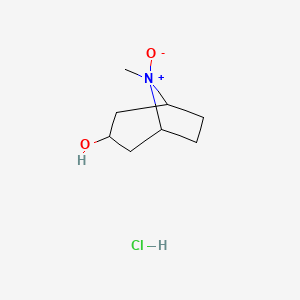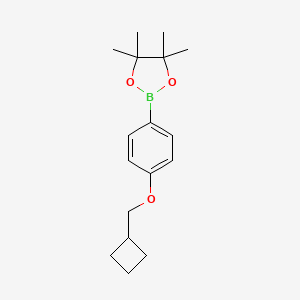
L-Glutaminyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutaminyl-L-lysine is a dipeptide composed of the amino acids L-glutamine and L-lysine. This compound is of significant interest due to its potential applications in various scientific fields, including biochemistry, medicine, and industrial processes. This compound is known for its role in protein synthesis and its involvement in various metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: L-Glutaminyl-L-lysine can be synthesized through peptide bond formation between L-glutamine and L-lysine. The synthesis typically involves the use of protecting groups to prevent side reactions. The process can be summarized as follows:
Protection of Functional Groups: The amino and carboxyl groups of L-glutamine and L-lysine are protected using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl).
Activation of Carboxyl Group: The carboxyl group of the protected L-glutamine is activated using reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Coupling Reaction: The activated L-glutamine is then coupled with the protected L-lysine to form the dipeptide.
Deprotection: The protecting groups are removed to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis using specific proteases that catalyze the formation of peptide bonds. This method is advantageous due to its high specificity and mild reaction conditions.
化学反応の分析
Types of Reactions: L-Glutaminyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation Products: Oxo derivatives of this compound.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated or acylated derivatives.
科学的研究の応用
L-Glutaminyl-L-lysine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Plays a role in protein synthesis and is used in studies related to enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic effects, including its role in wound healing and immune response modulation.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
作用機序
The mechanism of action of L-Glutaminyl-L-lysine involves its incorporation into proteins during translation. It interacts with ribosomes and transfer RNA (tRNA) to facilitate the formation of peptide bonds. The compound can also modulate various signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.
類似化合物との比較
L-Glutaminyl-L-lysine can be compared with other dipeptides such as:
L-Alanyl-L-glutamine: Known for its role in enhancing immune function and intestinal health.
L-Glutaminyl-L-arginine: Investigated for its potential in promoting wound healing and tissue repair.
L-Glutaminyl-L-cysteine: Studied for its antioxidant properties and role in detoxification processes.
This compound is unique due to its specific combination of L-glutamine and L-lysine, which imparts distinct biochemical properties and potential therapeutic applications.
特性
CAS番号 |
45234-03-5 |
|---|---|
分子式 |
C11H22N4O4 |
分子量 |
274.32 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C11H22N4O4/c12-6-2-1-3-8(11(18)19)15-10(17)7(13)4-5-9(14)16/h7-8H,1-6,12-13H2,(H2,14,16)(H,15,17)(H,18,19)/t7-,8-/m0/s1 |
InChIキー |
CLSDNFWKGFJIBZ-YUMQZZPRSA-N |
異性体SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
正規SMILES |
C(CCN)CC(C(=O)O)NC(=O)C(CCC(=O)N)N |
物理的記述 |
Solid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


